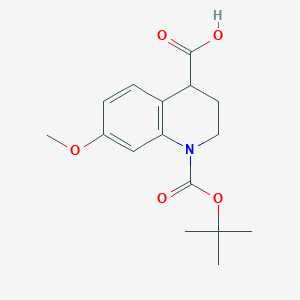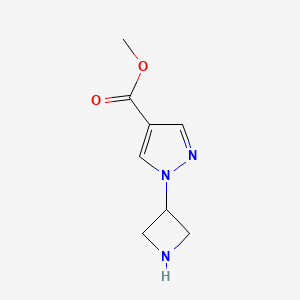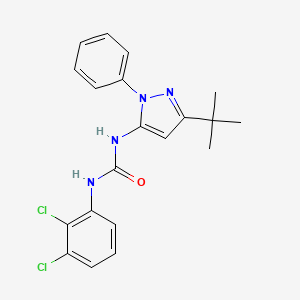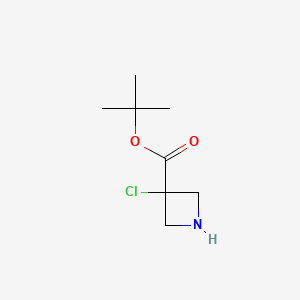![molecular formula C7H11Cl2FN2O B13509412 2-[(6-Fluoropyridin-3-yl)oxy]ethan-1-aminedihydrochloride](/img/structure/B13509412.png)
2-[(6-Fluoropyridin-3-yl)oxy]ethan-1-aminedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(6-Fluoropyridin-3-yl)oxy]ethan-1-aminedihydrochloride is a chemical compound with the molecular formula C7H9FN2O. It is primarily used in research and development within the pharmaceutical and chemical industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
2-[(6-Fluoropyridin-3-yl)oxy]ethan-1-aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxides, amines, and substituted pyridines .
Aplicaciones Científicas De Investigación
2-[(6-Fluoropyridin-3-yl)oxy]ethan-1-aminedihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound is utilized in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(6-Fluoropyridin-3-yl)oxy]ethan-1-aminedihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Fluoropyridin-3-yl)ethan-1-amine: This compound shares a similar structure but differs in the position of the amine group.
2-(6-Fluoropyridin-3-yl)ethan-1-ol: This compound has a hydroxyl group instead of an amine group.
Uniqueness
2-[(6-Fluoropyridin-3-yl)oxy]ethan-1-aminedihydrochloride is unique due to its specific functional groups and their positions, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C7H11Cl2FN2O |
|---|---|
Peso molecular |
229.08 g/mol |
Nombre IUPAC |
2-(6-fluoropyridin-3-yl)oxyethanamine;dihydrochloride |
InChI |
InChI=1S/C7H9FN2O.2ClH/c8-7-2-1-6(5-10-7)11-4-3-9;;/h1-2,5H,3-4,9H2;2*1H |
Clave InChI |
JUGYTFFIGQWJKI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1OCCN)F.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Tert-butyl 4-ethyl 1,8-diazaspiro[4.5]decane-4,8-dicarboxylate hydrochloride](/img/structure/B13509333.png)
![Benzyl 5-hydroxy-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B13509338.png)

![7,7-Dimethylspiro[3.5]nonan-2-amine](/img/structure/B13509343.png)








![6lambda6-Thia-9-azaspiro[4.5]decane-6,6-dione hydrochloride](/img/structure/B13509422.png)
![3-{[(Benzyloxy)carbonyl]amino}-5-chlorobenzoicacid](/img/structure/B13509424.png)
